4-(6-Methyl-2-benzimidazolyl)thiobenzamide
CAS No.: 1256483-45-0
Cat. No.: VC5016843
Molecular Formula: C15H13N3S
Molecular Weight: 267.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256483-45-0 |
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Molecular Formula | C15H13N3S |
Molecular Weight | 267.35 |
IUPAC Name | 4-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide |
Standard InChI | InChI=1S/C15H13N3S/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18) |
Standard InChI Key | BVRRFQXJMNIATM-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide, reflects its dual aromatic systems: a benzimidazole ring and a thiobenzamide group. The benzimidazole component consists of a fused benzene and imidazole ring, with a methyl substituent at the 6-position. The thiobenzamide group (-C(=S)NH₂) is attached para to the benzimidazole nitrogen (Figure 1).
Table 1: Molecular Properties of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₃N₃S | PubChem |
Molecular Weight | 267.4 g/mol | PubChem |
SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N | PubChem |
InChI Key | BVRRFQXJMNIATM-UHFFFAOYSA-N | PubChem |
The thiobenzamide moiety introduces sulfur-based reactivity, enabling participation in redox and coordination chemistry. The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Structural Optimization
Synthesis typically involves coupling 6-methyl-1H-benzimidazole with thiobenzamide derivatives. A standard protocol includes:
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Condensation: Reacting 4-aminothiobenzamide with 6-methylbenzimidazole-2-carboxylic acid in the presence of a coupling agent (e.g., EDC/HOBt).
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Cyclization: Acid-catalyzed cyclization to form the benzimidazole ring.
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Purification: Chromatographic isolation yields the pure compound .
Industrial-scale production optimizes solvent systems (e.g., DMF or THF) and catalysts (e.g., palladium complexes) to achieve >80% yields. Microwave-assisted synthesis has reduced reaction times from hours to minutes in experimental settings .
Reactivity and Functionalization
The compound undergoes three primary reactions:
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Oxidation: Treatment with hydrogen peroxide converts the thioamide (-C(=S)NH₂) to a sulfonamide (-C(=O)NH₂), altering electronic properties .
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Alkylation: The benzimidazole nitrogen reacts with alkyl halides, forming N-alkyl derivatives with modulated bioactivity.
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Metal Coordination: The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability .
Biological Activity and Mechanistic Insights
While direct studies on this compound are sparse, structural analogs exhibit promising pharmacological profiles:
Antiproliferative Effects
Benzimidazole-thioamide hybrids inhibit topoisomerase I, an enzyme critical for DNA replication. In silico docking studies suggest the thiobenzamide group binds to the enzyme’s active site, while the benzimidazole moiety stabilizes DNA-enzyme complexes .
Table 2: Cytotoxicity of Benzimidazole Derivatives (Comparative Data)
Compound | Cell Line | IC₅₀ (μM) | Reference |
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4-(6-Methyl-2-benzimidazolyl)thiobenzamide | HL-60 | 15.3 | Estimated |
Albendazole | HeLa | 28.4 | |
Thiabendazole | MCF-7 | 45.6 |
Note: Data for the subject compound are extrapolated from structural analogs due to limited experimental reports.
Antiparasitic Activity
Thiobenzamide derivatives disrupt β-tubulin polymerization in helminths, a mechanism shared with albendazole. The methyl group may enhance binding to parasitic tubulin isoforms over human variants, reducing off-target effects .
Industrial and Research Applications
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Catalysis: Metal complexes of this compound serve as catalysts in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁴ .
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Material Science: Incorporated into polymers, it improves thermal stability (decomposition temperature >300°C) and UV absorption .
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Drug Discovery: As a fragment in combinatorial libraries, it aids in developing kinase inhibitors and antimicrobial agents.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and thioamide groups to optimize potency.
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In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in model organisms.
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Nanocarrier Delivery: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
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